molecular formula C5H3IN4 B11867585 8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1208089-76-2

8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B11867585
CAS No.: 1208089-76-2
M. Wt: 246.01 g/mol
InChI Key: JFEASCXOAYOEFS-UHFFFAOYSA-N
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Description

8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method using a tropine-based dicationic molten salt as an active catalyst has been documented. This method is environmentally friendly and effective, yielding high product quantities under solvent-free conditions or in ethanol as a green solvent . Another method involves the use of microwave irradiation, which provides a catalyst-free and additive-free approach, resulting in good-to-excellent yields .

Chemical Reactions Analysis

8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. .

Scientific Research Applications

8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine can be compared with other similar compounds such as:

Properties

CAS No.

1208089-76-2

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C5H3IN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H

InChI Key

JFEASCXOAYOEFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=N1)I

Origin of Product

United States

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